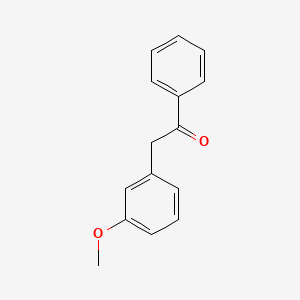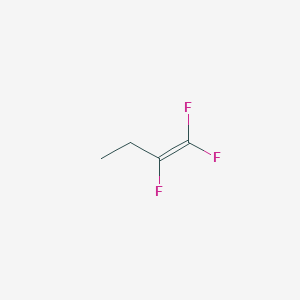
1,1,2-Trifluorobut-1-ene
Descripción general
Descripción
1,1,2-Trifluorobut-1-ene is a molecular compound with the formula C4H5F3 . It belongs to the family of fluoroolefins, which are widely used as refrigerants, solvents, and intermediates in various industries.
Synthesis Analysis
The synthesis of 1,1,2-Trifluorobut-1-ene can be achieved through the reaction of 4-Bromo-1,1,2-trifluorobutene-1 with potassium hydroxide in the presence of tetrabutylammonium bromide, a phase transfer catalyst .Molecular Structure Analysis
The molecular structure of 1,1,2-Trifluorobut-1-ene consists of a butene backbone with three fluorine atoms attached to the first carbon atom .Physical And Chemical Properties Analysis
1,1,2-Trifluorobut-1-ene has a density of 1.1±0.1 g/cm3, a boiling point of 29.2±8.0 °C at 760 mmHg, and a vapor pressure of 655.0±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 26.3±3.0 kJ/mol and a flash point of -38.0±6.4 °C .Aplicaciones Científicas De Investigación
Organic Synthesis
1,1,2-Trifluorobut-1-ene is utilized in organic synthesis due to its reactivity as an alkene and the unique properties imparted by the trifluoromethyl group. It can participate in various reactions such as hydrofluorination, free radical polymerization, and as a monomer for producing fluorinated polymers with enhanced chemical resistance .
Pharmaceutical Research
In pharmaceutical research, 1,1,2-Trifluorobut-1-ene serves as a precursor for the synthesis of fluorinated compounds. The trifluoromethyl group is of particular interest in medicinal chemistry for its ability to improve the metabolic stability and bioavailability of therapeutic agents .
Material Science
The compound’s potential in material science lies in its application in the development of proton exchange membranes (PEMs) for fuel cells. Its volatility and the presence of a double bond make it suitable for vacuum polymerization techniques, contributing to the growth of polymer chains in the membrane structure .
Analytical Chemistry
In analytical chemistry, 1,1,2-Trifluorobut-1-ene can be used as a standard or reagent in various spectroscopic methods. Its distinct chemical shifts in NMR spectroscopy and unique fragmentation patterns in mass spectrometry aid in the structural elucidation of complex molecules .
Industrial Applications
Industrially, 1,1,2-Trifluorobut-1-ene is valuable for the synthesis of high-performance materials such as Teflon and other fluoropolymers. These materials are known for their exceptional resistance to heat, chemicals, and electrical insulation properties, making them indispensable in various sectors including aerospace, automotive, and electronics .
Safety and Hazards
Propiedades
IUPAC Name |
1,1,2-trifluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3/c1-2-3(5)4(6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWYKNVXBDJJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380362 | |
| Record name | 1,1,2-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383-84-6 | |
| Record name | 1,1,2-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




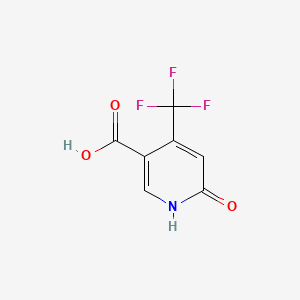
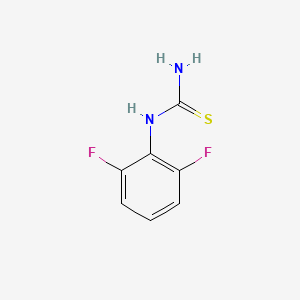

![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)
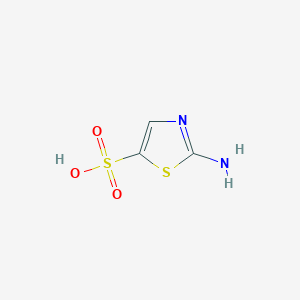
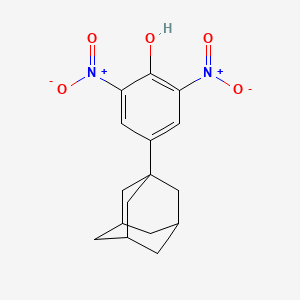
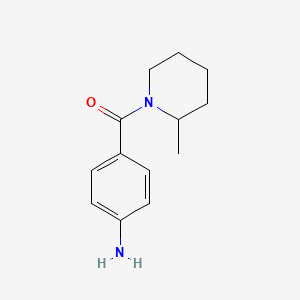
![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)
